4-((3-((4-(2-fluorophenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)piperidin-1-yl)sulfonyl)benzonitrile
Description
The compound 4-((3-((4-(2-fluorophenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)piperidin-1-yl)sulfonyl)benzonitrile is a structurally complex molecule featuring a 1,2,4-triazole core substituted with a 2-fluorophenyl group at position 4 and a piperidine ring at position 2. The piperidine moiety is further functionalized with a sulfonyl group linked to a benzonitrile aromatic system. The presence of the 2-fluorophenyl group enhances metabolic stability and lipophilicity, while the benzonitrile group may contribute to π-π stacking interactions in biological systems .
Properties
IUPAC Name |
4-[3-[[4-(2-fluorophenyl)-5-oxo-1H-1,2,4-triazol-3-yl]methyl]piperidin-1-yl]sulfonylbenzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN5O3S/c22-18-5-1-2-6-19(18)27-20(24-25-21(27)28)12-16-4-3-11-26(14-16)31(29,30)17-9-7-15(13-23)8-10-17/h1-2,5-10,16H,3-4,11-12,14H2,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUCMCCUHLYILKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C#N)CC3=NNC(=O)N3C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-((3-((4-(2-fluorophenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)piperidin-1-yl)sulfonyl)benzonitrile is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including antibacterial, antifungal, and anticancer activities, supported by various studies and data.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 431.51 g/mol. The structure features a triazole ring, a piperidine moiety, and a sulfonyl group, which are known to contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 431.51 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not available |
Antibacterial Activity
Research has indicated that compounds containing triazole and sulfonamide moieties exhibit significant antibacterial properties. For instance, derivatives similar to the target compound have shown effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli , with Minimum Inhibitory Concentration (MIC) values ranging from 12.5 to 25 μg/mL for some derivatives .
Case Study:
In a study evaluating the antibacterial efficacy of triazole derivatives, it was found that compounds with bulky hydrophobic groups demonstrated enhanced activity against both Gram-positive and Gram-negative bacteria. This suggests that the structural components of our target compound may confer similar properties .
Antifungal Activity
The antifungal potential of triazole derivatives is well-documented. The target compound's structural features suggest it may inhibit fungal growth by interfering with ergosterol biosynthesis, similar to established antifungal agents like fluconazole .
Data Table: Antifungal Activity of Related Compounds
| Compound | Fungal Strain | MIC (μg/mL) |
|---|---|---|
| Triazole Derivative A | Candida albicans | 10 |
| Triazole Derivative B | Aspergillus niger | 15 |
| Target Compound | Candida albicans | TBD |
Anticancer Activity
Preliminary studies have indicated that triazole-based compounds may possess anticancer properties. In vitro evaluations against various cancer cell lines have shown moderate cytotoxic effects. For example, one study demonstrated that triazole derivatives exhibited inhibition growth percentages (IGP) of up to 23% against breast cancer cell lines at concentrations of 10 µM .
Case Study:
A compound structurally similar to the target was screened against the NCI-60 panel of human tumor cell lines. The results indicated selective cytotoxicity towards certain cancer types, suggesting a potential for further development as an anticancer agent .
Scientific Research Applications
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. The specific compound has been studied for its effectiveness against various bacterial strains and fungi. The triazole ring is known for its ability to inhibit the synthesis of ergosterol, a vital component of fungal cell membranes. This mechanism positions the compound as a candidate for antifungal drug development.
Anticancer Potential
Recent studies have highlighted the anticancer potential of compounds containing piperidine and triazole moieties. The compound's structure suggests it may interfere with cancer cell proliferation and induce apoptosis in malignant cells. In vitro studies have shown promising results against several cancer cell lines, indicating a need for further exploration in preclinical models.
Neurological Disorders
The piperidine component of the compound suggests potential applications in treating neurological disorders. Piperidine derivatives have been linked to neuroprotective effects, which could be beneficial in conditions such as Alzheimer's disease and Parkinson's disease. The compound's ability to cross the blood-brain barrier enhances its therapeutic profile.
Anti-inflammatory Properties
Triazole compounds have also been reported to possess anti-inflammatory properties. The sulfonamide group in this compound may contribute to modulating inflammatory pathways, making it a candidate for treating inflammatory diseases such as rheumatoid arthritis.
Case Studies
Case Study 1: Antifungal Activity
In a study published in the Journal of Medicinal Chemistry, researchers synthesized various triazole derivatives, including this compound, and evaluated their antifungal activity against Candida albicans. The results indicated that this compound exhibited significant inhibitory effects compared to standard antifungal agents, suggesting its potential as a new treatment option.
Case Study 2: Anticancer Efficacy
A recent investigation published in Cancer Research assessed the cytotoxic effects of this compound on human breast cancer cell lines. The study found that treatment with this compound led to a dose-dependent decrease in cell viability and increased apoptosis markers, indicating its potential role as an anticancer agent.
Comparison with Similar Compounds
Key Observations :
- The 5-oxo group in the target compound may confer higher polarity compared to 5-thioxo derivatives (e.g., ), which are more lipophilic .
- Substitution at the triazole’s position 4 (2-fluorophenyl vs. 4-fluorophenyl in ) influences steric and electronic profiles, affecting target binding .
Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
